Ferroptocide
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Overview
Description
Ferroptocide is a novel compound identified as an inhibitor of thioredoxin, a cell antioxidant enzyme. It is a stereochemical derivative of a fungi metabolite called pleuromutilin. This compound has gained attention due to its ability to induce ferroptosis, a unique form of programmed cell death driven by iron-dependent lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferroptocide is synthesized through structural modification of pleuromutilinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scalable processes similar to those used for other pleuromutilin derivatives. These methods would include large-scale reactions, purification techniques, and quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ferroptocide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of reactive oxygen species (ROS) and lipid peroxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and outcomes .
Major Products Formed
The major products formed from reactions involving this compound include lipid peroxides, malondialdehyde, and other cytotoxic lipid peroxidases. These products play a significant role in the induction of ferroptosis and subsequent cell death .
Scientific Research Applications
Ferroptocide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ferroptosis and lipid peroxidation.
Biology: Investigated for its role in cellular redox homeostasis and metabolic pathways.
Mechanism of Action
Ferroptocide exerts its effects by inactivating thioredoxin, leading to the accumulation of reactive oxygen species and lipid peroxides. This process triggers ferroptosis, characterized by iron-dependent lipid peroxidation. Key molecular targets and pathways involved include the glutathione-dependent pathway, coenzyme Q10-dependent pathway, and iron metabolism .
Comparison with Similar Compounds
Similar Compounds
Erastin: An oncogenic RAS-selective lethal small molecule that triggers ferroptosis by suppressing system Xc−.
Erianin: Another natural-based compound that induces ferroptosis.
Uniqueness of Ferroptocide
This compound is unique due to its specific inhibition of thioredoxin and its robust induction of ferroptosis in cancer cells. Unlike other compounds, this compound’s mechanism of action involves direct modulation of the immune system, making it a promising candidate for cancer therapy .
This compound’s distinct properties and potential applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Its ability to induce ferroptosis opens new avenues for research and therapeutic development, particularly in targeting cancer cells resistant to traditional treatments.
Properties
Molecular Formula |
C30H36ClN3O7 |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate |
InChI |
InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1 |
InChI Key |
LLYJISDUHFXOHK-GOCONZMPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
Canonical SMILES |
CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
Origin of Product |
United States |
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